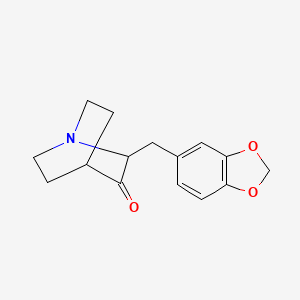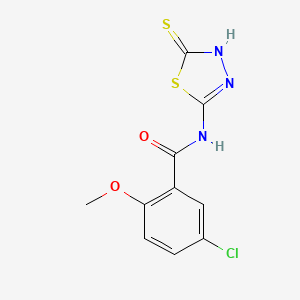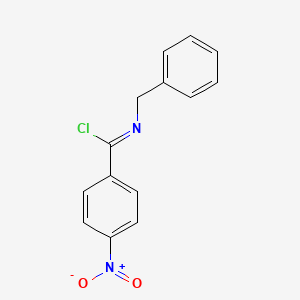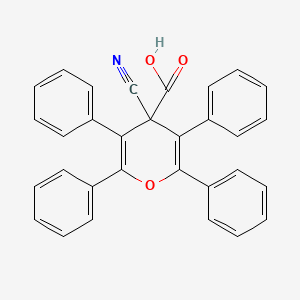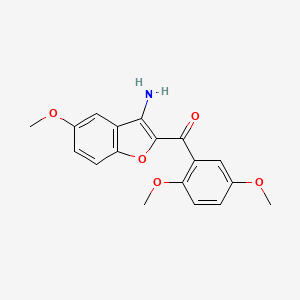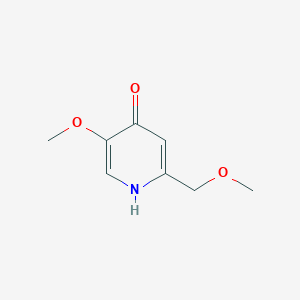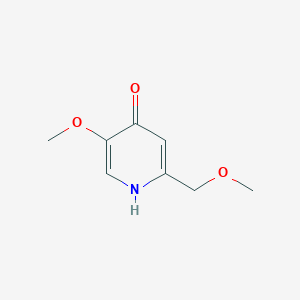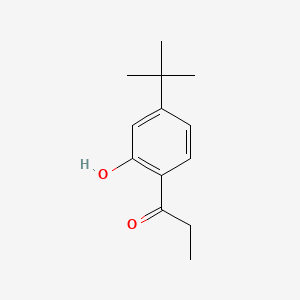![molecular formula C18H20N4O5 B14153171 N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound that belongs to the class of furan derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde with 2-morpholin-4-ylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used in various biological assays to investigate its effects on different cell lines and microorganisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives such as:
Uniqueness
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a furan ring with a nitrophenyl group and a morpholinylacetamide moiety makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H20N4O5 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C18H20N4O5/c1-13-2-3-14(22(24)25)10-16(13)17-5-4-15(27-17)11-19-20-18(23)12-21-6-8-26-9-7-21/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)/b19-11+ |
Clé InChI |
OMLLGNQJKXQVKT-YBFXNURJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3CCOCC3 |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3CCOCC3 |
Solubilité |
51.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14153092.png)
![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)

![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
